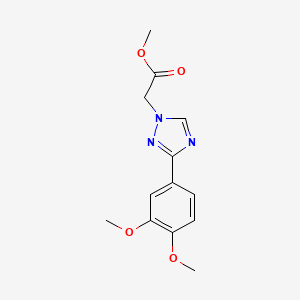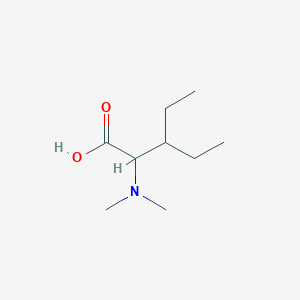
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a complex peptide composed of several amino acids. Let’s break down its structure:
H: Represents the N-terminal hydrogen atom.
DL-Lys: Refers to the amino acid lysine, which contains both the D- and L-enantiomers.
DL-Glu: Stands for glutamic acid, again with both D- and L-forms.
DL-Ala: Represents alanine, once more with both enantiomers.
DL-Glu: Another glutamic acid residue.
OH: Indicates the C-terminal hydroxyl group.
This compound is intriguing due to its chiral complexity, as it incorporates both D- and L-amino acids. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
The synthetic routes for H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH involve coupling the individual amino acids in a stepwise manner. These reactions typically occur in solution or solid-phase peptide synthesis. The specific reaction conditions depend on the protecting groups used for each amino acid side chain. Industrial production methods may involve large-scale solid-phase synthesis or fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions::
Coupling Reactions: Used to link amino acids together. Common coupling agents include carbodiimides (e.g., EDC) and HOBt.
Deprotection Reactions: Removal of protecting groups from side chains during peptide assembly.
Purification: Techniques like HPLC or preparative chromatography are employed to isolate the desired peptide.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Deprotecting Agents: TFA (trifluoroacetic acid), TMSBr (trimethylsilyl bromide).
Purification: Reverse-phase HPLC, preparative chromatography.
Major Products:: The final product is H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, a peptide with a specific sequence of amino acids.
Aplicaciones Científicas De Investigación
Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Peptide-based materials, diagnostics, and biotechnology.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific context. It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is unique due to its chiral complexity, similar compounds include other peptides with diverse amino acid sequences. Examples include linear or cyclic peptides, antimicrobial peptides, and bioactive molecules.
Propiedades
Número CAS |
6693-54-5 |
|---|---|
Fórmula molecular |
C24H40N6O12 |
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42) |
Clave InChI |
JXJLTZQPTPRSOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)




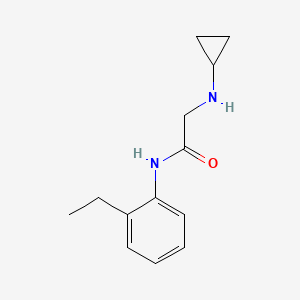
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
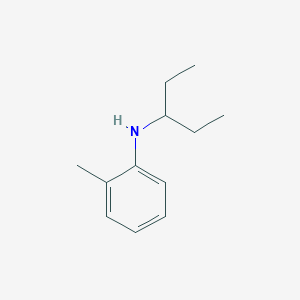
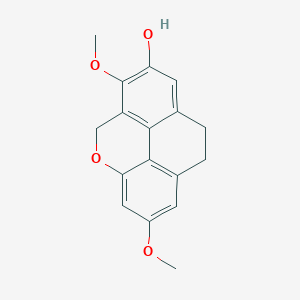

![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
